molecular formula C4H8N2O2S B14000831 S-(3-amino-3-oxopropyl) carbamothioate CAS No. 77052-76-7

S-(3-amino-3-oxopropyl) carbamothioate

Cat. No.: B14000831
CAS No.: 77052-76-7
M. Wt: 148.19 g/mol
InChI Key: XRRRRODRADWZRA-UHFFFAOYSA-N
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Description

S-(3-Amino-3-oxopropyl) carbamothioate is a thiocarbamate derivative characterized by a carbamothioate functional group (-SC(O)N<) attached to a 3-amino-3-oxopropyl chain. Thiocarbamates are widely utilized in agrochemicals, with variations in substituents dictating their applications, such as herbicidal, insecticidal, or fungicidal properties .

Properties

CAS No.

77052-76-7

Molecular Formula

C4H8N2O2S

Molecular Weight

148.19 g/mol

IUPAC Name

S-(3-amino-3-oxopropyl) carbamothioate

InChI

InChI=1S/C4H8N2O2S/c5-3(7)1-2-9-4(6)8/h1-2H2,(H2,5,7)(H2,6,8)

InChI Key

XRRRRODRADWZRA-UHFFFAOYSA-N

Canonical SMILES

C(CSC(=O)N)C(=O)N

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

The synthesis of this compound commonly involves the reaction of 3-oxopropyl derivatives with thiocarbamoylating agents or the formation of thiourea derivatives from appropriate amines and isothiocyanates. Two main strategies emerge from the literature:

Micro-Flow Synthesis for β-Amino Acid Derivatives

A recent advanced method involves micro-flow synthesis techniques for related β-amino acid derivatives, which can be adapted for carbamothioate synthesis. This method uses rapid mixing of amino acid sodium salts with triphosgene and subsequent nucleophilic substitution to form thiocarbamates. Key features include:

  • Use of syringe pumps and micro-mixers to control reaction time precisely (on the order of seconds).
  • Reaction temperatures maintained at 20 °C.
  • Purification by preparative thin-layer chromatography or column chromatography.
  • Careful control to avoid decomposition of sensitive intermediates.

Table 1: Optimization of Reaction Time in Micro-Flow Synthesis

Entry Reaction Time (seconds) Yield (%)
1 0.3 96
2 3.3 >99
3 10 >99

This data indicates that very short reaction times are sufficient to achieve high yields, highlighting the efficiency of micro-flow methods.

Thiocarbamoylation via Isothiocyanates and Hydrazine Derivatives

Another preparation route involves the synthesis of β-isothiocyanato ketones followed by reaction with hydrazine derivatives to form thiosemicarbazides, which are closely related to carbamothioates. The process includes:

  • Preparation of azidoketones by addition of hydrazoic acid to methyl vinyl ketone.
  • Reaction of azidoketones with carbon disulfide and triphenylphosphine to afford β-isothiocyanato ketones.
  • Subsequent reaction with hydrazine hydrate under various solvents and conditions.

However, these reactions often lead to oligomerization rather than clean formation of the desired carbamothioate, unless large excesses of hydrazine are used. Under optimized conditions, a 92:8 mixture of E- and Z-isomers of the target compound can be obtained in 93% yield by slow addition of the isothiocyanate to hydrazine in ethanol at room temperature.

Preparation via Amido-S-Thiocarbamate Intermediates

Patent literature describes the preparation of amido-S-thiocarbamate compounds structurally related to this compound by:

  • Starting from intermediate amines obtained via Gabriel synthesis or azide reduction.
  • Conversion of these amines into thioureas or thiocarbamates by reaction with thioisocyanates or thiocarbamoyl chlorides.
  • Use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBT (1-hydroxybenzotriazole) for amide bond formation.
  • Reduction of esters to alcohols followed by reaction with isocyanates or thiocyanates to form carbamates or thiocarbamates.

Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Micro-flow synthesis Amino acid sodium salt, triphosgene, nucleophiles; 20 °C, seconds reaction time High yield, rapid, controlled reaction time Requires specialized micro-flow equipment
Isothiocyanate-hydrazine reaction β-isothiocyanato ketone, hydrazine hydrate, ethanol, room temperature High yield with excess hydrazine, simple reagents Risk of oligomerization, requires careful control
Amido-S-thiocarbamate intermediates Gabriel synthesis intermediates, thioisocyanates, carbodiimide coupling Versatile, allows functional group modifications Multi-step synthesis, longer reaction times

Research Findings and Notes

  • The micro-flow synthesis method demonstrates that reaction times as short as 0.3 seconds can yield over 95% product, showcasing the power of flow chemistry in preparing sensitive carbamothioate derivatives.
  • Attempts to prepare carbamothioate derivatives via β-isothiocyanato ketones and hydrazine often result in oligomerization, but slow addition and large excess of hydrazine can suppress this, yielding the desired product in high purity and yield.
  • The patent literature emphasizes the utility of intermediate amines and their conversion to thiocarbamates using thiocarbamoyl chlorides or thioisocyanates, with coupling agents facilitating amide bond formation. This method is adaptable for various substitutions on the carbamothioate moiety.
  • Purification techniques such as preparative thin-layer chromatography and silica gel column chromatography are commonly employed to isolate the target compound due to its sensitivity and potential decomposition under vacuum or heat.

Chemical Reactions Analysis

Types of Reactions

S-(3-amino-3-oxopropyl) carbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiocarbamates.

Scientific Research Applications

S-(3-amino-3-oxopropyl) carbamothioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its therapeutic potential in treating diseases such as Alzheimer’s and cancer.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-(3-amino-3-oxopropyl) carbamothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modifying key amino acid residues. This interaction can disrupt normal cellular processes, leading to therapeutic effects in the case of disease treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamothioates

The provided evidence highlights several carbamothioate compounds with distinct substituents and applications. Below is a comparative analysis based on molecular structure, functional groups, and uses:

Table 1: Structural and Functional Comparison of Carbamothioates

Compound Name (IUPAC) Substituents Molecular Formula Primary Use Key Properties Source
S-(3-Amino-3-oxopropyl) carbamothioate 3-amino-3-oxopropyl Not available Hypothetical Polar, potential solubility
Di-allate (S-2,3-dichloroallyl diisopropylthiocarbamate) 2,3-dichloroallyl, diisopropyl C₁₀H₁₇ClNOS Herbicide Chlorinated allyl group
Tri-allate (S-2,3,3-trichloroallyl diisopropylthiocarbamate) 2,3,3-trichloroallyl, diisopropyl C₁₀H₁₆Cl₃NOS Herbicide Enhanced chlorination
Tiocarbazil (bis(1-methylpropyl) S-benzylthiocarbamate) Benzyl, di-sec-butyl C₁₆H₂₅NOS Herbicide Bulky aromatic substituent
Fenothiocarb (S-(4-phenoxybutyl) dimethylcarbamothioate) Phenoxybutyl, dimethyl C₁₃H₁₉NO₂S Acaricide Phenoxy group for selectivity

Physicochemical and Environmental Properties

  • Polarity and Solubility: Chlorinated compounds like di-allate (logP ~3.5) exhibit lower water solubility, favoring herbicidal soil activity. In contrast, the hypothetical compound’s amino and oxo groups may increase water solubility, impacting bioavailability and environmental mobility .
  • Metabolic Stability:
    Chlorinated carbamothioates resist microbial degradation, leading to longer soil half-lives (e.g., tri-allate: 60–90 days). Polar groups in the target compound might accelerate degradation, reducing environmental persistence .

Toxicity and Regulatory Status

  • Di-allate and Tri-allate:
    Classified as moderate toxicity (EPA Category II), with LD₅₀ (rat) values of 395–600 mg/kg. Regulatory limits exist due to groundwater contamination risks .
  • Fenothiocarb: Acaricides like fenothiocarb show lower mammalian toxicity (LD₅₀ >2000 mg/kg) but require careful application to avoid aquatic ecosystem impacts .

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